molecular formula C9H17ClN2O B1472873 Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride CAS No. 1428443-88-2

Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride

Cat. No.: B1472873
CAS No.: 1428443-88-2
M. Wt: 204.7 g/mol
InChI Key: OXCVUGQQNLPLOK-UHFFFAOYSA-N
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Description

Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of diazepanes This compound is characterized by a cyclopropyl group attached to a 1,4-diazepane ring, with a methanone group and hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride typically involves the reaction of cyclopropylamine with 1,4-diazepan-1-ylmethanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The product is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclopropyl(1,4-diazepan-1-yl)methanone oxide.

    Reduction: Formation of cyclopropyl(1,4-diazepan-1-yl)methanol.

    Substitution: Formation of substituted cyclopropyl(1,4-diazepan-1-yl)methanone derivatives.

Scientific Research Applications

Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-fluorophenyl)methanone hydrochloride
  • Cyclopropyl(4-methylphenyl)methanone hydrochloride
  • Cyclopropyl(4-chlorophenyl)methanone hydrochloride

Uniqueness

Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties compared to other cyclopropyl methanone derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

cyclopropyl(1,4-diazepan-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-2-3-8)11-6-1-4-10-5-7-11;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCVUGQQNLPLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428443-88-2
Record name Methanone, cyclopropyl(hexahydro-1H-1,4-diazepin-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428443-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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